molecular formula C21H17N3O6 B3909740 [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate

Cat. No.: B3909740
M. Wt: 407.4 g/mol
InChI Key: KLEFMNPGUSMQJR-ATJXCDBQSA-N
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Description

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate is an organic compound characterized by the presence of a nitrophenyl group, a pyridinylmethylidene group, and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-nitrobenzaldehyde and 4-pyridylmethylamine to form the Schiff base intermediate. This intermediate is then reacted with 3,5-dimethoxybenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The pyridinylmethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridinylmethylidene derivatives.

Scientific Research Applications

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylmethylidene group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate can be compared with similar compounds such as:

    [(Z)-[(4-nitrophenyl)-pyridin-2-ylmethylidene]amino] benzoate: Similar structure but with a different position of the pyridinyl group.

    [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methoxybenzoate: Similar structure but with a different substituent on the benzoate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-28-18-11-16(12-19(13-18)29-2)21(25)30-23-20(15-7-9-22-10-8-15)14-3-5-17(6-4-14)24(26)27/h3-13H,1-2H3/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEFMNPGUSMQJR-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate
Reactant of Route 2
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[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate
Reactant of Route 3
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate
Reactant of Route 4
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate
Reactant of Route 5
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate
Reactant of Route 6
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,5-dimethoxybenzoate

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